[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate
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Overview
Description
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate: is a chemical compound with the molecular formula C7H6Cl2N2O3 and a molecular weight of 237.04 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with chlorine atoms and an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate typically involves the reaction of 4,5-dichloro-6-hydroxy-1(6H)-pyridazinone with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted pyridazinyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound is used in biological research to study its effects on various biological systems. It is often used as a reference compound in bioassays and pharmacological studies.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its activity against various diseases and its potential as a drug candidate.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate
- Thiazole derivatives
- Oxazole derivatives
Comparison: Compared to similar compounds, [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl acetate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of chlorine atoms and the acetate group also contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O3/c1-4(12)14-3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGXIBOVZVUVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN1C(=O)C(=C(C=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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